molecular formula C8H18N2 B1347000 alpha-Methylpiperidine-1-ethylamine CAS No. 34217-60-2

alpha-Methylpiperidine-1-ethylamine

Cat. No. B1347000
CAS RN: 34217-60-2
M. Wt: 142.24 g/mol
InChI Key: ZFDABCDCTKLGOK-UHFFFAOYSA-N
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Description

Alpha-Methylpiperidine-1-ethylamine is a versatile chemical compound used in scientific research. Its unique properties make it useful in various applications, including drug discovery, organic synthesis, and material science. It is a heterocyclic moiety that has the molecular formula (CH2)5NH .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . One of the first examples of the multicomponent synthesis of compounds containing a piperidine fragment is shown in the work of Guareschi in 1897 .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Modern mass spectrometry (MS) technologies have provided a versatile platform that can be combined with a large number of techniques to analyze protein structure and dynamics .


Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . In this context, deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .

Scientific Research Applications

Conformational Analysis and Shielding Calculations

Alpha-Methylpiperidine-1-ethylamine, similar to other amines such as ethylamine and piperidine, has been investigated for its conformational properties and NMR shielding calculations. A study by Alkorta and Elguero (2004) used GIAO/B3LYP/6–311++G** level calculations to determine the ^1H, ^13C, and ^15N absolute shieldings of various amines. Their research highlighted the ability to correlate ^13C and ^15N data with experimental chemical shifts, aiding in the conformational analysis of compounds like 1-methylpiperidine. This study supports the relevance of such amines in structural and conformational analyses, contributing to a deeper understanding of their chemical behavior in different environments (Alkorta & Elguero, 2004).

Reaction Mechanisms with Maleic Anhydride

The reactivity of secondary amines, including alpha-Methylpiperidine-1-ethylamine analogs, with maleic anhydride has been experimentally and theoretically investigated. Kour, Gupta, and Bansal (2017) explored the reaction mechanisms at the DFT level, revealing that amines preferentially add across the C=O functionality of maleic anhydride under kinetic control. This research sheds light on the unique behavior of maleic anhydride when reacting with secondary amines, providing valuable insights for chemical synthesis involving these compounds (Kour, Gupta, & Bansal, 2017).

DNA Binding and Cytotoxicity

Research into DNA-threading bis(9-aminoacridine-4-carboxamides) comprising ethylpiperidino and N-methylpiperidin-4-yl sidechains, similar to the structure of alpha-Methylpiperidine-1-ethylamine, has revealed significant insights into DNA binding and cytotoxicity. Studies by He et al. (2008) found these compounds exhibit cytotoxicity towards human leukaemic cells, with IC50 values ranging from 99 to 1100 nM. This research underlines the potential of alpha-Methylpiperidine-1-ethylamine analogs in developing anticancer agents through their ability to bisintercalate with DNA (He et al., 2008).

Antipsychotic Potential

Alpha-Methylpiperidine-1-ethylamine and its derivatives have been studied for their potential antipsychotic applications. Vanover et al. (2006) investigated the pharmacological properties of a novel 5-hydroxytryptamine2A receptor inverse agonist, demonstrating antipsychotic-like efficacy in vivo. This research provides evidence for the therapeutic potential of compounds related to alpha-Methylpiperidine-1-ethylamine in treating psychiatric disorders (Vanover et al., 2006).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-piperidin-1-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(9)7-10-5-3-2-4-6-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDABCDCTKLGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955765
Record name 1-(Piperidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methylpiperidine-1-ethylamine

CAS RN

34217-60-2
Record name 1-(2-Aminopropyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34217-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methylpiperidine-1-ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034217602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Piperidin-1-yl)propan-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methylpiperidine-1-ethylamine
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